1-Cyclopentyl-1H-indole is a chemical compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen of the indole ring. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
1-Cyclopentyl-1H-indole can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. It is classified as a heterocyclic compound, specifically an indole derivative, which plays a significant role in the synthesis of pharmaceuticals and biologically active molecules.
The synthesis of 1-Cyclopentyl-1H-indole typically employs several well-established methods:
Optimizing reaction conditions—such as temperature, pressure, and catalyst concentration—is crucial for maximizing yield and efficiency. Advanced technologies like continuous flow reactors may be employed for industrial-scale production.
The molecular formula of 1-Cyclopentyl-1H-indole is , with a molecular weight of approximately 185.26 g/mol. The compound features a bicyclic structure consisting of a five-membered cyclopentyl group fused to a six-membered indole ring.
Property | Data |
---|---|
Molecular Formula | C13H15N |
Molecular Weight | 185.26 g/mol |
IUPAC Name | 1-cyclopentylindole |
InChI | InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2 |
InChI Key | MDODNOUCLHFLQZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)N2C=CC3=CC=CC=C32 |
1-Cyclopentyl-1H-indole undergoes several notable chemical reactions:
The key products from these reactions include:
The mechanism of action for 1-Cyclopentyl-1H-indole involves its interaction with various biological targets. It may act as an inhibitor of specific enzymes or receptors, leading to observed biological effects such as anticancer activity and antioxidant properties. The exact pathways remain an area of ongoing research but suggest potential therapeutic applications in medicine .
The physical properties of 1-Cyclopentyl-1H-indole include:
Key chemical properties include:
The stability and reactivity profiles indicate that this compound can participate in diverse chemical transformations while maintaining structural integrity under standard laboratory conditions.
1-Cyclopentyl-1H-indole has several applications across different fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0